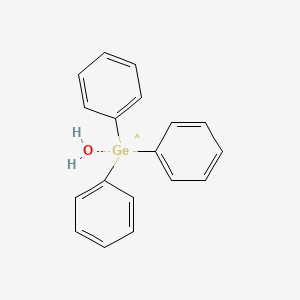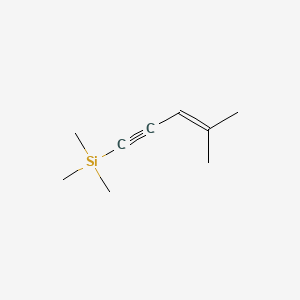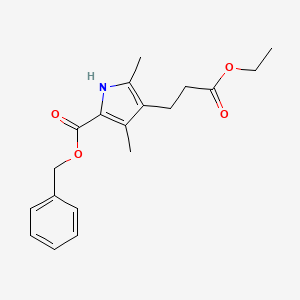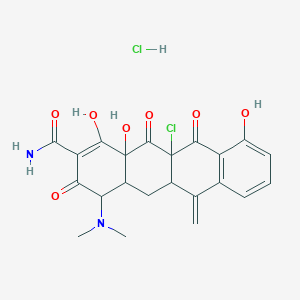
1-(Hexadecylsulfonyl)-4-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Hexadecylsulfonyl)-4-nitrobenzene is an organic compound that belongs to the class of sulfonyl compounds It is characterized by a long hexadecyl chain attached to a sulfonyl group, which is further connected to a nitrobenzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Hexadecylsulfonyl)-4-nitrobenzene typically involves the reaction of hexadecylsulfonyl chloride with 4-nitroaniline. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization or chromatography, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1-(Hexadecylsulfonyl)-4-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, to form sulfone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products
Reduction: 1-(Hexadecylsulfonyl)-4-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfone derivatives.
Aplicaciones Científicas De Investigación
1-(Hexadecylsulfonyl)-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used to study the interactions between sulfonyl groups and biological molecules, such as proteins and enzymes.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(Hexadecylsulfonyl)-4-nitrobenzene involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with amino acid residues in proteins, leading to the inhibition or modification of their activity. The nitro group can participate in redox reactions, affecting the oxidative state of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
1-(Hexadecylsulfonyl)-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.
Hexadecylsulfonyl fluoride: Contains a sulfonyl fluoride group instead of a nitrobenzene ring.
Uniqueness
1-(Hexadecylsulfonyl)-4-nitrobenzene is unique due to the presence of both a long alkyl chain and a nitrobenzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C22H37NO4S |
|---|---|
Peso molecular |
411.6 g/mol |
Nombre IUPAC |
1-hexadecylsulfonyl-4-nitrobenzene |
InChI |
InChI=1S/C22H37NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-28(26,27)22-18-16-21(17-19-22)23(24)25/h16-19H,2-15,20H2,1H3 |
Clave InChI |
VZXVGMJSTIUCQS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,8,14-Trioxatrispiro[4.1.4.1.4.1]octadecane](/img/structure/B11951428.png)





![2-methoxy-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11951470.png)



![1-{[(Chloromethyl)sulfonyl]methyl}-3-(trifluoromethyl)benzene](/img/structure/B11951492.png)
![2,5-dichloro-N-[(Z)-(4-chlorophenyl)methylidene]aniline](/img/structure/B11951493.png)


